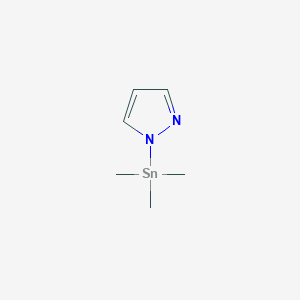
1-(Trimethylstannyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trimethylstannyl)-1H-pyrazole is an organotin compound that features a pyrazole ring bonded to a trimethylstannyl group. Organotin compounds are known for their diverse applications in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the trimethylstannyl group imparts unique reactivity to the pyrazole ring, making it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Trimethylstannyl)-1H-pyrazole can be synthesized through several methods. One common approach involves the reaction of pyrazole with trimethyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) at room temperature or slightly elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organotin compound synthesis apply. Large-scale production would likely involve optimized reaction conditions to maximize yield and purity, as well as efficient purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(Trimethylstannyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through reactions with electrophiles.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific examples are less common.
Cycloaddition Reactions: The pyrazole ring can engage in cycloaddition reactions with various dipolarophiles
Common Reagents and Conditions:
Electrophiles: Halogens, acyl chlorides, and other electrophilic reagents can react with the trimethylstannyl group.
Catalysts: Palladium and other transition metal catalysts are often used to facilitate these reactions.
Solvents: Aprotic solvents like THF, dichloromethane, and toluene are commonly used
Major Products:
Substituted Pyrazoles: Depending on the electrophile used, various substituted pyrazoles can be obtained.
Cycloadducts: Cycloaddition reactions yield diverse heterocyclic compounds
Scientific Research Applications
1-(Trimethylstannyl)-1H-pyrazole has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Stille coupling reactions.
Material Science: The compound can be used to introduce tin-containing groups into polymers and other materials, imparting unique properties such as increased thermal stability.
Biological Studies:
Mechanism of Action
The mechanism of action of 1-(Trimethylstannyl)-1H-pyrazole in chemical reactions involves the activation of the trimethylstannyl group, which can act as a nucleophile or participate in transmetalation processes. In Stille coupling reactions, for example, the trimethylstannyl group transfers to a palladium catalyst, facilitating the formation of a new carbon-carbon bond .
Comparison with Similar Compounds
Trimethyltin Chloride: Another organotin compound used in similar synthetic applications
Trimethylstannyl Arylboronates: These compounds are used in cross-coupling reactions and share similar reactivity with 1-(Trimethylstannyl)-1H-pyrazole.
Uniqueness: this compound is unique due to the presence of the pyrazole ring, which can participate in additional types of reactions compared to simpler organotin compounds. This dual reactivity makes it a versatile reagent in organic synthesis.
Properties
CAS No. |
45653-18-7 |
|---|---|
Molecular Formula |
C6H12N2Sn |
Molecular Weight |
230.88 g/mol |
IUPAC Name |
trimethyl(pyrazol-1-yl)stannane |
InChI |
InChI=1S/C3H3N2.3CH3.Sn/c1-2-4-5-3-1;;;;/h1-3H;3*1H3;/q-1;;;;+1 |
InChI Key |
JEVYUPNXQZXXPA-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)N1C=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















